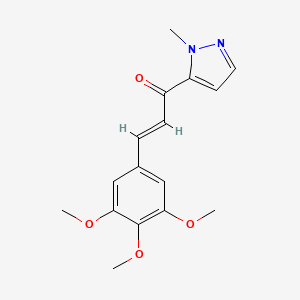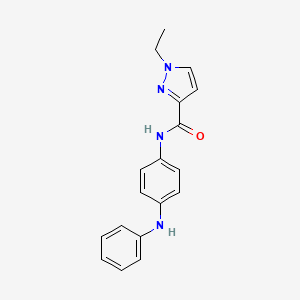
4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions, including cyclization and condensation processes. For instance, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyroles, demonstrating the utility of such reactions in constructing complex molecular architectures from simpler benzamide precursors (Browne et al., 1981).
Molecular Structure Analysis
The crystal structure of benzamide derivatives reveals intricate molecular arrangements, often stabilized by hydrogen bonding and π-π interactions. For example, the crystal structures of certain pyran and benzamide derivatives have been elucidated, showcasing centrosymmetric hydrogen-bonded dimers and supramolecular aggregation facilitated by intermolecular interactions (Kranjc et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, contributing to their broad utility. A practical synthesis of an orally active compound demonstrates the adaptability of benzamide chemistry in producing pharmacologically relevant molecules (Ikemoto et al., 2005).
Applications De Recherche Scientifique
Synthesis and Evaluation of Antimicrobial Activity
The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, including compounds structurally related to 4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide, has been explored for their antimicrobial properties. These compounds have been synthesized using a coupling agent and base, and their antimicrobial activities were assessed against a range of bacterial and fungal species. A particular derivative showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in combating microbial infections (Aytemi̇r et al., 2003).
Bischler-Napieralski Reaction and Structural Analysis
Research into N-(4-aryl-4-hydroxybutyl)benzamides, closely related to 4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide, has involved cyclization under Bischler-Napieralski conditions to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These studies have contributed to understanding the structural properties and potential synthetic applications of such compounds, providing insight into the chemical behavior and applications of these molecules in various fields, including materials science and pharmaceutical chemistry (Browne et al., 1981).
Nucleoside and Nucleotide Derivatives
Investigations into nucleoside and nucleotide derivatives of pyrazofurin, a compound with structural similarities to 4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide, have revealed significant antiviral and cytostatic activities in cell culture. These studies have paved the way for exploring the potential of such derivatives in developing new therapeutic agents against viral infections and cancer, highlighting the broad applicability of these chemical frameworks in medicinal chemistry (Petrie et al., 1986).
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-(oxan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,21)10-9-14-5-7-16(8-6-14)17(20)19-12-15-4-3-11-22-13-15/h5-8,15,21H,3-4,9-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXQVYMNIFQQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2CCCOC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-2H-pyran-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)


![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)
![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)
![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)